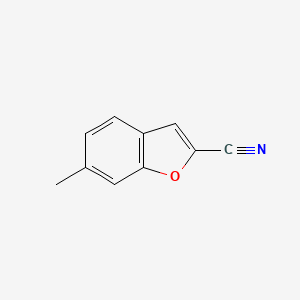

6-Methylbenzofuran-2-carbonitrile

説明

Structure

2D Structure

特性

IUPAC Name |

6-methyl-1-benzofuran-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO/c1-7-2-3-8-5-9(6-11)12-10(8)4-7/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNWDSJROTITIJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(O2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Chemistry and Derivatization of 6 Methylbenzofuran 2 Carbonitrile

Electrophilic and Nucleophilic Transformations of the Carbonitrile Moiety

The carbonitrile (C≡N) group in 6-Methylbenzofuran-2-carbonitrile is a versatile functional group that can undergo both electrophilic and nucleophilic attacks. The carbon atom is electrophilic, while the nitrogen atom possesses a lone pair of electrons, making it nucleophilic. openstax.org

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.orgchemguide.co.uk This reaction proceeds in two stages: first, the formation of an amide, followed by the hydrolysis of the amide to a carboxylic acid. chemguide.co.ukchemistrysteps.com

Acid-Catalyzed Hydrolysis:

In the presence of a dilute acid like hydrochloric acid and heat, the nitrile undergoes hydrolysis to produce 6-methylbenzofuran-2-carboxylic acid and ammonium (B1175870) chloride. chemguide.co.uk The reaction is initiated by the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by water. chemistrysteps.com

Base-Catalyzed Hydrolysis:

When heated with a strong base such as sodium hydroxide (B78521), the nitrile is hydrolyzed to the sodium salt of the carboxylic acid (sodium 6-methylbenzofuran-2-carboxylate) and ammonia (B1221849) gas. chemguide.co.uk To obtain the free carboxylic acid, the resulting solution must be acidified. chemguide.co.uk The reaction begins with the nucleophilic attack of the hydroxide ion on the nitrile carbon. chemistrysteps.com

| Reaction Condition | Reactants | Products |

| Acidic Hydrolysis | This compound, Dilute HCl, Water | 6-Methylbenzofuran-2-carboxylic acid, Ammonium chloride |

| Basic Hydrolysis | This compound, Sodium Hydroxide, Water | Sodium 6-methylbenzofuran-2-carboxylate, Ammonia |

The carbonitrile group can be reduced to a primary amine, (6-methylbenzofuran-2-yl)methanamine. This transformation can be achieved using various reducing agents. libretexts.org

Catalytic Hydrogenation:

This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or Raney nickel, typically at elevated temperature and pressure. libretexts.orgwikipedia.org However, this method can sometimes lead to the formation of secondary and tertiary amines as byproducts through the reaction of the intermediate imine with the product amine. wikipedia.org The choice of catalyst and reaction conditions is crucial for maximizing the yield of the primary amine. wikipedia.org

Chemical Reduction:

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent like diethyl ether, followed by an acidic workup, can effectively reduce nitriles to primary amines. openstax.orglibretexts.org Other reagents like samarium(II) iodide activated with a Lewis base also provide a mild method for this reduction. organic-chemistry.org

| Reducing Agent | Conditions | Primary Product |

| H₂/Palladium | Elevated temperature and pressure | (6-methylbenzofuran-2-yl)methanamine |

| H₂/Platinum | Elevated temperature and pressure | (6-methylbenzofuran-2-yl)methanamine |

| H₂/Raney Nickel | Elevated temperature and pressure | (6-methylbenzofuran-2-yl)methanamine |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, followed by acid workup | (6-methylbenzofuran-2-yl)methanamine |

| Samarium(II) Iodide | Lewis base activation | (6-methylbenzofuran-2-yl)methanamine |

The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles. openstax.org

Grignard Reagents:

The addition of a Grignard reagent (R-MgX) to the nitrile, followed by hydrolysis, yields a ketone. This reaction proceeds through the formation of an intermediate imine salt.

Organolithium Reagents:

Similar to Grignard reagents, organolithium compounds can add to the nitrile group to form ketones after hydrolysis.

Other Nucleophiles:

Other nucleophiles, such as those derived from alcohols and thiols, can also add to the nitrile group, often requiring activation by a Lewis acid.

| Nucleophile | Intermediate | Final Product (after hydrolysis) |

| Grignard Reagent (R-MgX) | Imine salt | Ketone |

| Organolithium Reagent (R-Li) | Imine salt | Ketone |

Aromatic Substitution Reactions on the Benzofuran (B130515) Ring System

The benzofuran ring system is an aromatic structure that can undergo electrophilic aromatic substitution reactions. The position of substitution is influenced by the existing substituents on the ring.

In electrophilic aromatic substitution of benzofuran, the preferred site of attack is generally the 2-position. stackexchange.comechemi.com This preference is due to the greater stabilization of the intermediate carbocation (sigma complex) formed during the reaction. stackexchange.comechemi.com The positive charge in the intermediate resulting from attack at the 2-position can be delocalized over the benzene (B151609) ring, providing significant stabilization. stackexchange.comechemi.com Attack at the 3-position leads to an intermediate where the positive charge can be stabilized by the lone pair of electrons on the oxygen atom. stackexchange.comechemi.com

For this compound, the existing methyl and cyano groups will influence the regioselectivity of further substitutions. The methyl group at the 6-position is an activating group and an ortho-, para-director. The cyano group at the 2-position is a deactivating group and a meta-director. The interplay of these directing effects will determine the position of the incoming electrophile.

| Position of Attack | Stability of Intermediate | Reason for Stability |

| 2-position | More stable | Positive charge delocalized over the benzene ring. stackexchange.comechemi.com |

| 3-position | Less stable | Positive charge stabilized by the oxygen lone pair. stackexchange.comechemi.com |

Halogenation, such as bromination or chlorination, is a common electrophilic aromatic substitution reaction. The reaction of this compound with halogens in the presence of a Lewis acid catalyst would be expected to introduce a halogen atom onto the benzofuran ring. The precise position of halogenation would be determined by the directing effects of the methyl and cyano groups.

Other electrophilic functionalizations, such as nitration (using a mixture of nitric and sulfuric acids) and Friedel-Crafts acylation or alkylation (using an acyl or alkyl halide with a Lewis acid catalyst), can also be performed on the benzofuran ring. The regioselectivity of these reactions would similarly be governed by the electronic properties of the existing substituents.

Chemoselective Reductions and Oxidations of the Benzofuran System

The benzofuran core, featuring both a benzene ring and a furanoid ring, presents unique challenges and opportunities in selective chemical transformations. The electron-rich nature of the furan (B31954) ring and the presence of multiple functional groups necessitate carefully chosen reagents and conditions to achieve desired outcomes.

Catalytic Reduction of the Furanoid Ring

The selective reduction of the furanoid ring in benzofuran derivatives is a challenging task due to the aromaticity of the furan moiety and its sensitivity to acidic or basic conditions. mdpi.com The double bonds within the furan ring are part of a conjugated system, and their reduction can easily lead to over-reduction or ring-opening.

Chemoselective reduction of conjugated double bonds in the presence of a furan nucleus often requires mild and specific reducing agents. mdpi.com One approach involves the use of biomimetic reducing agents, such as Hantzsch esters or 2-phenylbenzimidazoline, which can selectively reduce activated double bonds without affecting the furan ring itself. mdpi.com For instance, 2-phenylbenzimidazoline, generated in situ, has been successfully used for the reduction of carbon-carbon double bonds conjugated with nitrile groups in furan-containing compounds under mild conditions. mdpi.com This method is advantageous as it avoids harsh reagents that could lead to the saturation of the heterocyclic ring. mdpi.com

Table 1: Reagents for Chemoselective Reduction

| Reagent | Substrate Type | Conditions | Outcome |

|---|---|---|---|

| 2-Phenylbenzimidazoline | α,β-Unsaturated dinitriles with furan ring | In situ generation | Selective reduction of C=C bond |

Reduction of Ketone and Other Carbonyl Moieties

Should the this compound scaffold be modified to include a ketone or other carbonyl groups (e.g., an aroyl group at the 2-position), standard reduction protocols can be employed. The reduction of aldehydes and ketones to primary and secondary alcohols, respectively, is a fundamental transformation in organic synthesis. wikipedia.org

Commonly used reagents for this purpose are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orgyoutube.com LiAlH₄ is a significantly stronger reducing agent than NaBH₄ and will reduce a wider array of carbonyl-containing functional groups. wikipedia.orgyoutube.com For the selective reduction of a ketone in the presence of the nitrile group in a hypothetical 2-aroyl-6-methylbenzofuran, the milder NaBH₄ would be the reagent of choice, as LiAlH₄ would also reduce the nitrile. wikipedia.org The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. libretexts.orgchemistrysteps.com

The synthesis of 2-aroyl benzofurans has been achieved through methods like palladium-catalyzed tandem addition/cyclization of 2-(2-acylphenoxy)acetonitriles with arylboronic acids. rsc.org The subsequent reduction of such a ketone would yield a secondary alcohol.

Table 2: Common Hydride Reducing Agents for Carbonyls

| Reagent | Abbreviation | Reactivity | Typical Solvents | Functional Groups Reduced |

|---|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Mild | Protic (e.g., Methanol, Ethanol) | Aldehydes, Ketones, Acid Halides |

Oxidation Reactions for Functional Group Interconversion

Functional group interconversions via oxidation are crucial for elaborating the this compound core. For example, if the nitrile group were hydrolyzed and reduced to a primary alcohol (2-hydroxymethyl-6-methylbenzofuran), it could be selectively oxidized back to an aldehyde or a carboxylic acid.

A variety of reagents are available for the oxidation of alcohols. imperial.ac.uk

Chromium-based reagents : Reagents like Collins' reagent (CrO₃-pyridine), pyridinium (B92312) chlorochromate (PCC), and pyridinium dichromate (PDC) are used to oxidize primary alcohols to aldehydes and secondary alcohols to ketones in a non-aqueous environment. imperial.ac.uk The Jones' reagent (CrO₃/H₂SO₄/acetone) is a stronger oxidant and will typically oxidize primary alcohols to carboxylic acids. imperial.ac.uk

Activated DMSO reagents : The Swern oxidation (using oxalyl chloride or trifluoroacetic anhydride (B1165640) and DMSO, followed by a hindered base like triethylamine) is a very mild method for converting primary and secondary alcohols to aldehydes and ketones, respectively. imperial.ac.uk

Catalytic methods : The use of tetrapropylammonium (B79313) perruthenate (TPAP) with a co-oxidant like N-methylmorpholine-N-oxide (NMO) offers a catalytic and environmentally friendlier alternative for these oxidations. imperial.ac.uk

Table 3: Common Oxidizing Agents for Alcohols

| Reagent/System | Type | Oxidation of 1° Alcohols | Oxidation of 2° Alcohols |

|---|---|---|---|

| PCC, PDC, Collins' Reagent | Stoichiometric Cr(VI) | Aldehyde | Ketone |

| Jones' Reagent | Stoichiometric Cr(VI) | Carboxylic Acid | Ketone |

| Swern Oxidation | Activated DMSO | Aldehyde | Ketone |

Ring-Opening and Ring-Closure Rearrangements Involving the Benzofuran Scaffold

The benzofuran skeleton can undergo fascinating rearrangement reactions, leading to the formation of novel and complex molecular architectures. These transformations often proceed through ring-opening of the furan moiety followed by a subsequent ring-closing event.

Rearrangement Reactions Leading to New Heterocyclic Systems

The benzofuran ring system can be a precursor to other heterocyclic structures through rearrangement reactions. One powerful method involves photoinduced electrocyclization. For instance, irradiating 2-(benzofuran-2-yl)-3-phenylpyridines can induce a 6π-electrocyclization, leading to the formation of new fused heterocyclic systems like dihydrobenzo[f]quinolines. rsc.org This type of reaction demonstrates how the benzofuran scaffold can be rearranged to create significant molecular complexity in a single, atom-economical step. rsc.org In some cases, these rearrangements can be triggered electrochemically, offering an alternative stimulus to light. rsc.org

Another documented transformation is the ring-opening of a benzofuran's endocyclic C2-O bond to enable the formation of a completely different ring system, such as a fully substituted cyclopentenone, without the need for a transition metal catalyst. nih.gov

Tandem Cyclization-Rearrangement Sequences

Tandem reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, are a highly efficient strategy in modern organic synthesis. princeton.edu The benzofuran scaffold is amenable to such processes.

For example, a palladium-catalyzed tandem addition/cyclization has been developed for the synthesis of 2-aroyl benzofurans. rsc.org This process involves the reaction of a nitrile-containing starting material with an arylboronic acid, which proceeds through a sequential nucleophilic addition followed by an intramolecular cyclization to form the benzofuran ring. rsc.org

More complex sequences, such as relay ring-opening/double ring-closing metathesis, have been used to construct bicyclic structures containing a macrolide fused to another ring, starting from precursors that may contain a furan or similar oxygen heterocycle. rsc.org These advanced strategies highlight the potential for using the inherent reactivity of the benzofuran system to build intricate molecular architectures through carefully designed reaction cascades.

Strategies for Further Functionalization and Derivatization of this compound

The strategic functionalization and derivatization of this compound are pivotal for expanding its utility in various scientific domains. These transformations allow for the introduction of diverse chemical moieties, enabling the synthesis of novel compounds with tailored properties. Key strategies include alkylation and acylation reactions, functional group interconversions, and advanced methods like carbene insertion and photochemical modifications.

Alkylation and Acylation Reactions

Alkylation and acylation reactions represent fundamental strategies for modifying the this compound scaffold. These reactions typically target the benzofuran ring, introducing alkyl or acyl groups that can significantly influence the molecule's electronic and steric properties.

Research into the acylation of benzofuran derivatives has demonstrated various methods for introducing acyl groups. For instance, the synthesis of 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxamide highlights the introduction of an acetyl group onto a related benzofuran structure. nih.gov While this example is not on the exact target molecule, it illustrates a common synthetic approach.

The following table summarizes acylation reactions on related benzofuran structures, providing insights into potential reactions for this compound.

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| 6-Acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid | Not specified | 6-Acetyl-5-hydroxy-2-methylbenzofuran-3-carboxamide | 50 |

| 6-Acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid | Not specified | 6-Acetyl-4-bromo-5-hydroxy-2-methylbenzofuran-3-carboxamide | 40 |

| Not specified | Not specified | 6-Acetyl-5-methoxy-2-methylbenzofuran-3-carboxamide | 30 |

| Not specified | Not specified | 7-Acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxamide | 37 |

This table presents data on acylation reactions of various benzofuran derivatives, indicating the potential for similar transformations on this compound.

Functional Group Interconversions

The nitrile group in this compound is a versatile handle for a wide array of functional group interconversions, significantly broadening the synthetic possibilities.

Hydrolysis to Carboxylic Acid: The nitrile can be hydrolyzed to a carboxylic acid, 6-methylbenzofuran-2-carboxylic acid, under either acidic or alkaline conditions. libretexts.orgchemguide.co.uk Acid-catalyzed hydrolysis typically involves heating the nitrile with a dilute acid like hydrochloric acid. libretexts.orgchemguide.co.uk This process first yields an amide intermediate, which is then further hydrolyzed to the carboxylic acid. chemistrysteps.com Alkaline hydrolysis, using a base such as sodium hydroxide, initially produces the carboxylate salt, which must then be acidified to obtain the free carboxylic acid. libretexts.orgchemguide.co.uk

Reduction to Amine: The nitrile can be reduced to a primary amine, (6-methylbenzofuran-2-yl)methanamine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. chemguide.co.ukyoutube.com Catalytic hydrogenation can be performed using catalysts like palladium, platinum, or nickel, often in the presence of hydrogen gas. chemguide.co.ukacsgcipr.org Borane-tetrahydrofuran (BH₃-THF) is another effective reagent for nitrile reduction. youtube.comcommonorganicchemistry.com

Conversion to Amide: The nitrile can be converted to the corresponding amide, 6-methylbenzofuran-2-carboxamide. This can be achieved through partial hydrolysis of the nitrile. Additionally, palladium-catalyzed methods have been developed for the synthesis of various benzofuran-2-carboxamide (B1298429) derivatives, showcasing the versatility of this functional group. nih.govdiva-portal.orgmdpi.com

The following table outlines key functional group interconversions of the nitrile group.

| Transformation | Reagents and Conditions | Product |

| Hydrolysis | Dilute HCl, heat | 6-Methylbenzofuran-2-carboxylic acid |

| Hydrolysis | NaOH solution, heat, then acidify | 6-Methylbenzofuran-2-carboxylic acid |

| Reduction | LiAlH₄ in ether, followed by acid workup | (6-Methylbenzofuran-2-yl)methanamine |

| Reduction | H₂, Pd/C or other metal catalyst | (6-Methylbenzofuran-2-yl)methanamine |

| Amide Formation | Partial hydrolysis or specific catalytic methods | 6-Methylbenzofuran-2-carboxamide |

This table summarizes the primary methods for the interconversion of the nitrile functionality in this compound to other key functional groups.

Carbene Insertion Reactions and Photochemical Modifications

Advanced synthetic strategies such as carbene insertion and photochemical reactions offer unique pathways for the functionalization and modification of the this compound structure.

Photochemical Modifications: Photochemical reactions provide another avenue for modifying the benzofuran core. tandfonline.comresearchgate.net Benzofuran derivatives are known to undergo photochemical cycloadditions and dimerizations. tandfonline.comoup.comrsc.org For example, irradiation of benzofuran derivatives can lead to the formation of oxetanes or dimers. oup.com The cyano group on the 2-position of this compound may influence the course of these photochemical reactions, potentially leading to unique products. oup.com Photochemical methods have also been employed for dearomatization and the introduction of functional groups onto heterocyclic systems, including benzofurans. nih.gov

The following table provides a conceptual overview of potential advanced modifications.

| Reaction Type | Potential Reagents/Conditions | Potential Outcome |

| Carbene Insertion | Diazo compounds, metal catalyst | Insertion into C-H bonds of the methyl group or aromatic ring |

| Photochemical Cycloaddition | Irradiation in the presence of a ketone (e.g., benzophenone) | Formation of an oxetane |

| Photochemical Dimerization | UV irradiation | Formation of cyclobutane-type dimers |

| Photochemical Dearomatization | Photoredox catalysis | Partial reduction and functionalization of the benzofuran ring |

This table conceptualizes potential outcomes of advanced synthetic methods on this compound based on known reactivity of related compounds.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance Spectroscopy (1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry.

¹H NMR would identify the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (revealing adjacent protons). For 6-Methylbenzofuran-2-carbonitrile, one would expect to observe signals for the aromatic protons on the benzene (B151609) ring, a singlet for the furan (B31954) ring proton, and a singlet for the methyl group protons. The precise chemical shifts and coupling constants would be invaluable for confirming the substitution pattern.

¹³C NMR provides information on the carbon skeleton. A proton-decoupled ¹³C NMR spectrum would show a distinct signal for each unique carbon atom, including the methyl carbon, the aromatic and furan carbons, and the nitrile carbon, which has a characteristic chemical shift.

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity. COSY would reveal proton-proton couplings, while HSQC would correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of the ¹H and ¹³C signals.

Mass Spectrometric Techniques for Molecular Characterization (e.g., ESI-MS, HRMS, GC/MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and can provide structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC/MS) would be suitable for this volatile compound. GC would separate the compound from any impurities, and the subsequent mass spectrum would show the molecular ion peak [M]⁺.

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact mass of the molecular ion. This allows for the calculation of the precise elemental formula (C₁₀H₇NO), distinguishing it from any other compounds with the same nominal mass.

Electrospray Ionization (ESI-MS) could also be used, typically showing a protonated molecule [M+H]⁺. Analysis of the fragmentation patterns in tandem MS (MS/MS) experiments would help confirm the structure by showing the loss of characteristic fragments.

Vibrational Spectroscopy (Fourier Transform Infrared and Raman Spectroscopy) for Bond Analysis

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared light or the inelastic scattering of monochromatic light.

Fourier Transform Infrared (FT-IR) Spectroscopy is particularly useful for identifying key functional groups. The FT-IR spectrum of this compound would be expected to show a strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration, typically around 2220-2240 cm⁻¹. Other significant peaks would correspond to C-H stretching of the aromatic and methyl groups, C=C stretching within the aromatic and furan rings, and C-O-C stretching of the benzofuran (B130515) core.

Raman Spectroscopy provides complementary information. The nitrile stretch is also Raman active. This technique is particularly sensitive to non-polar bonds and can give a clearer picture of the skeletal vibrations of the fused ring system.

X-ray Crystallography for Solid-State Structure Determination

Should this compound be a crystalline solid, single-crystal X-ray crystallography would provide the ultimate proof of its structure. This technique determines the precise three-dimensional arrangement of atoms in the solid state, yielding definitive bond lengths, bond angles, and intermolecular interactions. This analysis would unambiguously confirm the connectivity and planarity of the benzofuran system and the position of the methyl and carbonitrile substituents.

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen) in a compound. For this compound (C₁₀H₇NO), the theoretical elemental composition would be approximately 76.42% Carbon, 4.49% Hydrogen, and 8.91% Nitrogen. Experimental results from elemental analysis must align closely with these calculated values to confirm the compound's empirical formula.

Theoretical and Computational Investigations of 6 Methylbenzofuran 2 Carbonitrile

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

A foundational step in understanding any molecule is the determination of its most stable three-dimensional structure. Quantum chemical calculations, typically employing methods like Hartree-Fock (HF) or Density Functional Theory (DFT), are used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. For 6-Methylbenzofuran-2-carbonitrile, this would involve calculating the precise arrangement of its constituent atoms to find the lowest energy conformation. These calculations would provide a detailed picture of the molecule's shape and the spatial relationship between the benzofuran (B130515) core, the methyl group at the 6-position, and the nitrile group at the 2-position. The electronic structure, detailing the distribution of electrons within the molecule, is also determined through these methods.

Density Functional Theory (DFT) Applications in Reactivity Prediction

Density Functional Theory (DFT) is a powerful and widely used computational method to predict the reactivity of chemical compounds. By calculating the electron density, DFT can provide insights into where a molecule is most likely to undergo a chemical reaction. For this compound, DFT calculations could predict its susceptibility to electrophilic or nucleophilic attack, its kinetic stability, and the most probable sites for reactions to occur. Such studies are invaluable for understanding its chemical behavior and for designing new synthetic pathways.

Analysis of Frontier Molecular Orbitals (FMO) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are critical in determining a molecule's reactivity. For this compound, analysis of the HOMO would indicate the regions most likely to donate electrons in a reaction with an electrophile, while the LUMO would show the regions most susceptible to accepting electrons from a nucleophile.

Further insights are gained from reactivity descriptors derived from DFT, such as:

Fukui functions: These pinpoint the specific atoms within the molecule that are most reactive.

Parr functions: These are used to predict the regioselectivity of reactions like cycloadditions.

Electrophilicity index: This global descriptor provides a measure of a molecule's ability to accept electrons.

Without specific studies on this compound, the distribution and energies of its frontier orbitals and the values of its reactivity descriptors remain unknown.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It highlights regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, an MEP map would reveal the electrostatic landscape of the molecule, indicating the likely sites for electrostatic interactions with other molecules. The nitrile group, for instance, would be expected to show a region of negative potential around the nitrogen atom, making it a potential hydrogen bond acceptor.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. For this compound, NBO analysis would quantify the strength and nature of its chemical bonds and reveal important electronic interactions, such as hyperconjugation. Hyperconjugation, the interaction between filled and empty orbitals, plays a crucial role in stabilizing the molecule and influencing its reactivity. NBO analysis can quantify these interactions, providing a deeper understanding of the molecule's electronic structure.

Computational Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which is invaluable for identifying and characterizing a compound. For this compound, these predictions would include:

NMR Chemical Shifts: Calculations can predict the 1H and 13C NMR chemical shifts. These predicted spectra can be compared with experimental data to confirm the structure of the molecule.

Vibrational Frequencies: Theoretical calculations can determine the vibrational frequencies corresponding to the infrared (IR) and Raman spectra. This allows for the assignment of experimental spectral peaks to specific molecular vibrations.

Electronic Absorption Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule and its color.

The absence of such computational studies for this compound means that a theoretical benchmark for its spectroscopic characterization is not available.

Thermochemical and Kinetic Studies of Reactions Involving this compound

Computational chemistry can also be used to study the thermodynamics and kinetics of chemical reactions. For reactions involving this compound, these studies could determine the reaction energies, activation barriers, and reaction rates. This information is essential for understanding the feasibility and mechanism of its reactions, which is crucial for its application in chemical synthesis. However, no such theoretical thermochemical or kinetic data for this specific compound appear to have been published.

Potential Applications in Materials Science and Advanced Catalysis

6-Methylbenzofuran-2-carbonitrile as a Precursor for Advanced Organic Materials

This compound serves as a valuable precursor in the synthesis of more complex molecules and materials. The benzofuran (B130515) nucleus is a recurring motif in a wide array of biologically active natural and synthetic products, driving interest in synthetic methodologies to create its derivatives. nih.gov The presence of the nitrile group (-CN) at the 2-position and the methyl group (-CH₃) at the 6-position offers specific reactive sites for further chemical transformations.

The benzofuran ring system is a fundamental structural unit in numerous compounds with applications in medicinal and agricultural chemistry. nih.govresearchgate.net The nitrile functionality in this compound is a particularly useful synthetic handle, as it can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into an amide. google.com These transformations open pathways to a diverse range of derivatives. For instance, benzofuran-2-carboxamides are key intermediates in the synthesis of pharmaceutically active compounds. google.com The synthesis of complex molecules often involves the hybridization of the benzofuran core with other heterocyclic systems like pyrazole (B372694) to create compounds with enhanced biological activities. nih.gov

As a substituted benzofuran, this compound is a key synthetic intermediate. The general class of cyanobenzofurans are recognized as useful intermediates for medicinal chemistry research. bldpharm.com The synthesis of such intermediates often relies on transition-metal-catalyzed reactions that construct the benzofuran ring from simpler precursors. nih.govacs.org A variety of catalytic systems have been developed to afford functionalized benzofurans, highlighting their importance as building blocks. nih.gov For example, palladium-catalyzed reactions are widely used to synthesize benzoyl-substituted benzofuran heterocycles from precursors like 2-(2-formylphenoxy)acetonitriles. nih.gov The resulting benzofuran structures can then be elaborated into more complex targets.

| Catalyst System | Reactants | Product Type | Reference |

| Nickel(II) triflate / 1,10-phenanthroline | Various precursors | Substituted benzofurans | nih.govthieme.de |

| Palladium acetate (B1210297) / bpy | Aryl boronic acids and 2-(2-formylphenoxy)acetonitriles | Benzoyl-substituted benzofurans | nih.gov |

| (PPh₃)PdCl₂ / Copper iodide | Terminal alkynes and iodophenols | Substituted benzofurans | nih.gov |

| Rhodium-based catalysts | Propargyl alcohols and aryl boronic acids | Substituted benzofurans | acs.org |

| Gold- and Silver-based catalysts | Alkynyl esters and quinols | 2,3-Disubstituted benzofurans | researchgate.net |

The benzofuran scaffold is integral to materials designed for advanced electronic applications. Specifically, benzofuran derivatives containing a thiophene (B33073) ring, such as benzothieno[3,2-b]benzothiophene (BTBT), are crucial in the development of high-efficiency organic photovoltaics and field-effect transistors. nih.govacs.org These applications leverage the electronic properties of the fused aromatic system. Compounds like this compound can be considered potential monomers or precursors for organic polymers. The extended π-system of the benzofuran ring, combined with the potential for polymerization, makes it a candidate for creating materials with tailored electronic and optical properties. bldpharm.com For instance, polyfuran and its composites have been studied for their electronic characteristics, with research showing that their energy band gaps can be tuned, a critical factor for semiconductor applications.

Roles in Heterogeneous and Homogeneous Catalysis

While the synthesis of benzofurans is heavily reliant on catalysis, the use of benzofuran moieties themselves as components of catalysts is a less explored but promising field. In homogeneous catalysis, a catalyst exists in the same phase as the reactants, often involving metal complexes with organic ligands that can be finely tuned to optimize reactivity and selectivity. fiveable.me Heterocyclic compounds are frequently used as ligands, suggesting a potential role for functionalized benzofurans in catalyst design.

The design of novel catalysts often involves incorporating specific organic molecules as ligands that coordinate to a metal center. These ligands influence the catalyst's activity, stability, and selectivity. While extensive research focuses on using metal complexes to synthesize benzofurans, the incorporation of a benzofuran derivative like this compound into a catalytic system as a ligand is not widely documented. However, the fundamental principles of catalyst design support this potential application. Heterocyclic structures can bind to metal ions, and the electronic properties of the benzofuran ring, modified by the methyl and nitrile substituents, could in principle be used to modulate the performance of a metal-based catalyst.

Although benzofuran-based catalysts are not common, the mechanisms of catalytic reactions involving the benzofuran ring as a substrate are well-studied and provide insight into the molecule's reactivity.

Biomimetic Oxidation: The catalytic oxidation of benzofuran and its methyl-substituted derivatives (2-methylbenzofuran and 3-methylbenzofuran) has been investigated using manganese(III) porphyrins as catalysts that mimic cytochrome P450 enzymes. mdpi.com In these systems, hydrogen peroxide acts as the oxidant. The reaction is believed to proceed through the formation of a high-valent oxo-species, which is the active oxidant. mdpi.com The key initial step is the epoxidation of the furan (B31954) ring, which then undergoes different reaction pathways depending on the substrate and conditions, leading to products like salicylaldehyde. mdpi.com

| Substrate | Catalyst System | Conversion | Major Product(s) | Reference |

| Benzofuran | CAT I / NH₄AcO | >95% | Salicylaldehyde | mdpi.com |

| 2-Methylbenzofuran | CAT I / NH₄AcO | >95% | Products from epoxide reactions | mdpi.com |

| 3-Methylbenzofuran (B1293835) | CAT I / NH₄AcO | >95% | Products from epoxide reactions | mdpi.com |

Selective Hydrogenation: The selective hydrogenation of the furan ring in benzofuran derivatives is another important catalytic transformation, yielding dihydrobenzofuran motifs that are relevant in biology. acs.org Ruthenium nanoparticles supported on a Lewis acidic-supported ionic liquid phase (Ru@SILP-LA) have been shown to be highly active, selective, and stable catalysts for this purpose. acs.org The mechanism involves the interaction of the benzofuran substrate with the ruthenium nanoparticles, which catalyze the addition of hydrogen across the double bond of the furan moiety. acs.org Similarly, heterogeneous non-noble metal catalysts, such as cobalt-cobalt oxide core-shell nanoparticles on silica, have also been developed for the hydrogenation of benzofurans. researchgate.net These catalytic systems are designed to selectively reduce the heterocyclic ring without affecting the benzene (B151609) ring. acs.orgresearchgate.net

Development of Optoelectronic Materials Utilizing Benzofuran Scaffolds

The benzofuran core is a significant heterocyclic scaffold in the development of materials for optoelectronic applications. nih.gov Its rigid and planar structure, combined with a ten-pi-electron aromatic system, provides a robust framework for constructing molecules with desirable photophysical properties. youtube.com Benzofuran derivatives have been investigated for their utility in organic light-emitting diodes (OLEDs), organic photovoltaics, and as fluorescent probes. nih.govnih.gov

The electronic properties of the benzofuran ring can be fine-tuned through the introduction of various substituents. The 6-methyl group in this compound acts as an electron-donating group, which can influence the HOMO-LUMO energy gap and the emission wavelength of the molecule. The electron-withdrawing nature of the 2-carbonitrile group further modulates these electronic properties, potentially leading to materials with tailored charge transport and luminescent characteristics.

Research into related benzofuran derivatives highlights the potential of this class of compounds in optoelectronics. For instance, benzofuran derivatives featuring thiophene rings have been explored for their application in highly efficient organic photovoltaics and field-effect transistors. nih.gov Furthermore, the substitution of furan cores in place of thiophene in some organic semiconductors has been shown to improve optoelectronic properties due to better molecular planarity and strong fluorescence. The development of 3-methylbenzofuran derivatives has also yielded compounds with significant antiproliferative activity, with some showing high potency. nih.gov

The following table summarizes the photophysical properties of selected benzofuran derivatives, illustrating the impact of substitution on their optical characteristics.

| Compound Name | Excitation Wavelength (nm) | Emission Wavelength (nm) | Application |

| 2-Arylbenzofuran derivative | Not Specified | Not Specified | Anti-Alzheimer's agent with cholinesterase inhibitory activity researchgate.net |

| 3-Methylbenzofuran derivative 4c | Not Specified | Not Specified | Antitumor agent with high antiproliferative activity nih.gov |

| Thiophene-substituted benzofuran | Not Specified | Not Specified | Organic photovoltaics and field-effect transistors nih.gov |

This table is representative of the types of data found in the literature for benzofuran derivatives and is intended to be illustrative of the research in this area.

Integration into Metal-Organic Frameworks (MOFs) and Polymeric Systems for Functional Materials

The structural rigidity and thermal stability of the benzofuran scaffold make it an attractive building block for the synthesis of advanced polymeric materials and as a ligand for Metal-Organic Frameworks (MOFs).

Polymeric Systems:

Benzofuran derivatives have been successfully incorporated into various types of polymers, including polyamides, polyarylates, polybenzimidazoles, and polyesters. nih.govacs.org The resulting polymers often exhibit high thermal stability and good solubility in polar organic solvents. acs.org For example, poly(ester-amide)s containing benzofuro-benzofuran structures have shown glass-transition temperatures between 210-255 °C and are thermally stable up to 295 °C. acs.org

The cationic polymerization of benzofuran can produce rigid polymers with high glass-transition temperatures and transparency, making them suitable for applications as transparent thermoplastics. nih.gov Furthermore, the potential for asymmetric polymerization of benzofuran opens the door to creating optically active polymers with controlled molecular weights. nih.gov The presence of the methyl group in this compound could influence the polymerization process and the properties of the resulting polymer.

Metal-Organic Frameworks (MOFs):

While the use of benzofuran derivatives as primary ligands in MOF synthesis is an emerging area, the structural features of this compound suggest its potential as a valuable ligand. MOFs are crystalline materials constructed from metal ions or clusters connected by organic ligands. ossila.com The nitrogen atom of the carbonitrile group in this compound can act as a coordination site for metal ions, similar to other nitrogen-containing heterocyclic ligands commonly used in MOF synthesis. rsc.org

The rigidity of the benzofuran backbone can contribute to the formation of stable and porous MOF structures. The functionalization of the benzofuran ring with the methyl group can be used to tune the pore size and chemical environment within the MOF, potentially leading to materials with tailored gas adsorption, separation, or catalytic properties. The development of bifunctional MOFs with both open metal sites and Lewis basic sites has led to materials with good selective gas sorption behaviors and catalytic activity. The incorporation of a ligand like this compound could introduce specific functionalities into the MOF structure.

| Polymer Type | Monomer/Building Block | Key Properties | Potential Application |

| Poly(ester-amide)s | Benzofuro-benzofuran dicarboxylic acid | High thermal stability (up to 295°C), good solubility | High-performance materials |

| Polybenzofuran | Benzofuran | High glass-transition temperature, high transparency | Transparent thermoplastics |

| Optically Active Polybenzofuran | Benzofuran (asymmetric polymerization) | Controlled molecular weight, optical activity | Chiral materials, separation media |

This table illustrates the types of polymers that can be synthesized using benzofuran-based monomers and their notable properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Methylbenzofuran-2-carbonitrile, and how does the methyl group influence reaction conditions?

- Methodological Answer : The compound can be synthesized via cyclization of pre-functionalized precursors or electrochemical methods. For example, cathodic reduction of halogenated intermediates (e.g., bromo-cyanoacetophenone derivatives) enables one-pot furan ring formation . The methyl group at the 6-position may sterically hinder nucleophilic attack, requiring optimized temperatures (e.g., 60–80°C) and polar aprotic solvents (DMF, DMSO) to enhance reaction efficiency. Comparative studies with non-methylated analogs show slower reaction kinetics due to steric effects .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound, particularly distinguishing the methyl and nitrile groups?

- Methodological Answer :

- NMR : NMR can resolve the methyl group (δ 2.3–2.5 ppm, singlet) and aromatic protons (δ 6.8–7.5 ppm). NMR distinguishes the nitrile carbon (δ 115–120 ppm) and methyl carbon (δ 20–25 ppm) .

- IR : The nitrile stretch (C≡N) appears at ~2220 cm, while methyl C-H vibrations occur at ~2850–2960 cm.

- MS : High-resolution MS confirms the molecular ion peak at m/z 173.05 (CHNO), with fragmentation patterns showing loss of CN (27 Da) and CH (15 Da) groups .

Q. What are the key reactivity patterns of this compound under nucleophilic and electrophilic conditions?

- Methodological Answer :

- Nucleophilic Substitution : The nitrile group undergoes hydrolysis to carboxylic acids (via acidic/basic conditions) or reduction to amines (using LiAlH).

- Electrophilic Aromatic Substitution : The methyl group directs electrophiles (e.g., nitration, halogenation) to the 5-position of the benzofuran ring due to its electron-donating nature. Steric hindrance at the 6-position reduces reactivity at adjacent sites .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reaction yields or byproduct formation during the synthesis of this compound derivatives?

- Methodological Answer : Discrepancies often arise from competing side reactions (e.g., over-oxidation of the methyl group or dimerization). Strategies include:

- Kinetic Control : Lowering reaction temperatures (e.g., 0–25°C) to favor monomeric products.

- Byproduct Analysis : Use LC-MS or GC-MS to identify impurities (e.g., methyl-oxidized analogs or dimeric species) and adjust stoichiometry of oxidizing/reducing agents .

Q. How can computational methods (DFT, molecular modeling) predict the regioselectivity of electrophilic substitutions on this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level can map electrostatic potential surfaces, identifying electron-rich regions. For example, the methyl group increases electron density at the 5-position, making it susceptible to nitration or sulfonation. Transition state modeling further validates activation energies for competing pathways .

Q. What advanced purification techniques are recommended for isolating this compound from complex mixtures containing methylated byproducts?

- Methodological Answer :

- Preparative HPLC : Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) to separate isomers (e.g., 5- vs. 6-methyl derivatives).

- Crystallization : Optimize solvent polarity (e.g., ethyl acetate/hexane) to exploit differences in solubility between the target compound and methylated impurities .

Q. How does the electron-withdrawing nitrile group influence the stability and reactivity of this compound in radical-mediated transformations?

- Methodological Answer : The nitrile group stabilizes radical intermediates through resonance, enabling regioselective C–H functionalization. For example, in photoredox catalysis, the methyl group directs radicals to the 3-position of the benzofuran ring. Comparative studies with non-cyano analogs show reduced radical stability and lower yields .

Data Contradiction Analysis

Q. How should researchers address conflicting spectroscopic data for this compound in different solvent systems?

- Methodological Answer : Solvent polarity affects chemical shifts (e.g., DMSO-d vs. CDCl). Standardize solvent conditions and reference internal standards (e.g., TMS). For example, in DMSO, the nitrile peak may shift upfield by 1–2 ppm due to hydrogen bonding, requiring recalibration of spectral databases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。